![molecular formula C17H19NO3S B5706573 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)
4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid
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Overview
Description
4-Isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid is a compound of interest in organic chemistry, particularly in the context of synthesizing derivatives for various applications.
Synthesis Analysis
The synthesis of derivatives related to 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid often involves complex reactions. For example, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which are structurally similar, were synthesized using intramolecular cyclization and decyclization reactions. These syntheses were confirmed using spectroscopic methods like NMR and IR spectrometry (Siutkina, Makhmudov, & Shipilovskikh, 2021).
Molecular Structure Analysis
The molecular structure of related compounds like 4-Aminobenzoic acid has been studied using vibrational spectroscopy. Such analysis can reveal the structural variations and isomeric forms of the compound (Khuu, Yang, & Johnson, 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid derivatives can include acylotropic rearrangement, as seen in crown-containing 2-[N-Acetyl-N-(4-aminobenzo-15-crown-5)methylene]-2,3-dihydrobenzo[b]thiophen-3-one (Rybalkin et al., 2001). Such reactions can induce significant changes in the compound's properties, like absorption bands.
Physical Properties Analysis
Physical properties such as melting points and crystal structures of similar compounds, like 4-methylbenzo[d]thiazol-2-amine derivatives, have been extensively studied. These studies provide insights into the compound's stability and structural aspects (Zhang et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid and its derivatives can be inferred from studies on similar compounds. For example, studies on the reactions of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene provide insights into the reactivity and potential chemical pathways (Youssef, 2009).
properties
IUPAC Name |
2-[(2-methylbenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-10(2)8-12-9-22-16(14(12)17(20)21)18-15(19)13-7-5-4-6-11(13)3/h4-7,9-10H,8H2,1-3H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYMTYQKHISSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CS2)CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methylphenyl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylic acid |
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